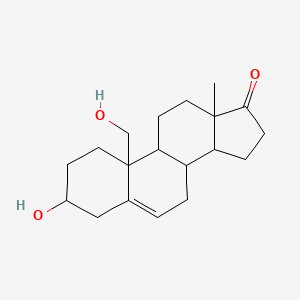
3,19-ジヒドロキシアンドロスト-5-エン-17-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,19-Dihydroxyandrost-5-en-17-one is a steroidal compound with the molecular formula C19H28O3 and a molecular weight of 304.4238 g/mol . It is characterized by the presence of hydroxyl groups at the 3 and 19 positions on the androst-5-en-17-one backbone . This compound is a derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone.
科学的研究の応用
3,19-Dihydroxyandrost-5-en-17-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
作用機序
Mode of Action
The mode of action of 3,19-Dihydroxyandrost-5-en-17-one involves its interaction with its targets. The presence of the C19 hydroxyl group results in the replacement of the O3-H3⋯O17 (one) hydrogen bonds as the strongest intermolecular interaction found in the stable polymorphs of the mono-hydroxylated compound . This suggests that the compound may have unique binding properties compared to other steroids.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3,19-Dihydroxyandrost-5-en-17-one. For instance, the presence of the C19 hydroxyl group in the molecule could potentially influence its stability and solubility in different environments .
生化学分析
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,19-Dihydroxyandrost-5-en-17-one is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving 3,19-Dihydroxyandrost-5-en-17-one are not well-characterized. It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,19-Dihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA) at the 19 position. This can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of suitable solvents . The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of 3,19-Dihydroxyandrost-5-en-17-one may involve biotransformation processes using microbial cultures capable of hydroxylating DHEA. These biocatalytic methods are advantageous due to their specificity and environmentally friendly nature . The use of genetically engineered microorganisms can further enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
3,19-Dihydroxyandrost-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like halides for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3,19-diketones.
Reduction: Formation of 3,19-dihydroxy derivatives.
Substitution: Formation of 3,19-dihalo derivatives.
類似化合物との比較
Similar Compounds
3β-Hydroxyandrost-5-en-17-one (Dehydroepiandrosterone): Lacks the hydroxyl group at the 19 position.
3β,16α-Dihydroxyandrost-5-en-17-one: Contains an additional hydroxyl group at the 16 position.
Uniqueness
3,19-Dihydroxyandrost-5-en-17-one is unique due to the presence of hydroxyl groups at both the 3 and 19 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
特性
IUPAC Name |
3-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h2,13-16,20-21H,3-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYCSWPEAHDOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)
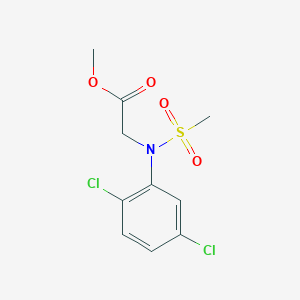
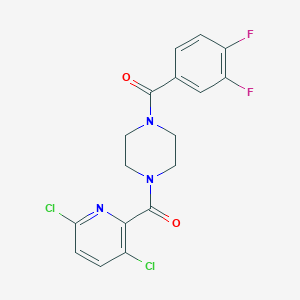
![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)
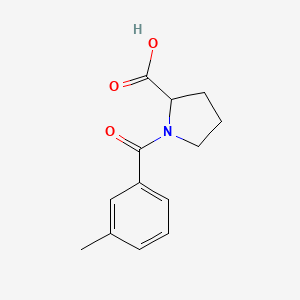
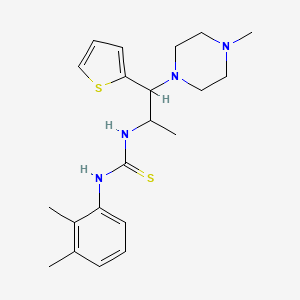
![1-(3-Chloro-4-methoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2481624.png)
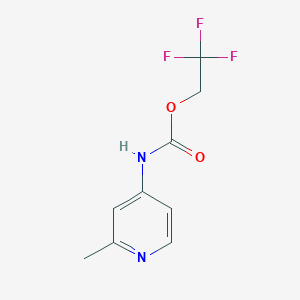

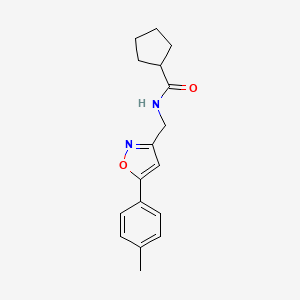
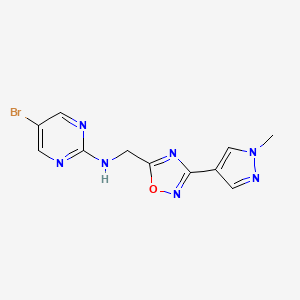
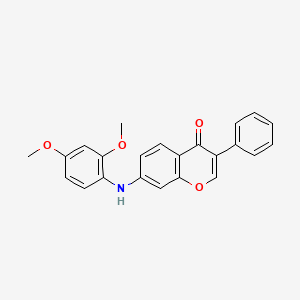
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)
